molecular formula C14H12O3S B1334746 2-(4-Methoxyphenyl)sulfanylbenzoic acid CAS No. 19862-91-0

2-(4-Methoxyphenyl)sulfanylbenzoic acid

Cat. No. B1334746
CAS RN: 19862-91-0
M. Wt: 260.31 g/mol
InChI Key: ZECGBLVFSQQYIT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)sulfanylbenzoic acid is a chemical compound with the linear formula C15H14O3S . It is part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid has been reported in the literature. For instance, 2-aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent-free conditions to synthesize a similar compound, 2-(4-methoxyphenyl)benzo[d]thiazole . Another method involves starting from methyl 2,4-dihydroxybenzoate, but this method involves eight stages and yields only 28% of the target product .

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

2-(4-Methoxyphenyl)sulfanylbenzoic acid and its derivatives are used in various chemical syntheses. For instance, it serves as a precursor in the formation of phosphorins, which are heterocyclic phosphorus compounds. These phosphorins are created through reactions with compounds like 2-hydroxybenzoic acid and its derivatives, showcasing the versatility of 2-(4-Methoxyphenyl)sulfanylbenzoic acid in synthesizing heterocyclic compounds (El‐Barbary & Lawesson, 1981).

Corrosion Inhibition

Compounds related to 2-(4-Methoxyphenyl)sulfanylbenzoic acid, like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, have been studied for their potential as corrosion inhibitors. These compounds demonstrate high efficiency in protecting mild steel in sulfuric acid media, indicating their potential application in industrial corrosion prevention (Bouklah et al., 2006).

Marine Natural Products

Bromophenol derivatives structurally related to 2-(4-Methoxyphenyl)sulfanylbenzoic acid have been isolated from marine algae like Rhodomela confervoides. These compounds, although found inactive against certain human cancer cell lines and microorganisms, contribute to the understanding of marine natural products and their potential applications in various fields (Zhao et al., 2004).

Organometallic Chemistry

In organometallic chemistry, 2-(4-Methoxyphenyl)sulfanylbenzoic acid forms various complexes with metals like tin. These complexes demonstrate diverse supramolecular structures and are of interest for their potential applications in materials science and catalysis (Ma et al., 2005).

Environmental Applications

Related compounds such as hydroxylated benzophenone UV absorbers demonstrate environmental relevance, particularly in the context of water pollution and treatment. These compounds, used as UV absorbers, are detected in aquatic environments, highlighting the importance of studying their environmental impact and removal techniques (Negreira et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it is harmful if swallowed and may cause an allergic skin reaction. It also causes serious eye irritation and is toxic to aquatic life .

properties

IUPAC Name

2-(4-methoxyphenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-17-10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECGBLVFSQQYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385000
Record name 2-(4-methoxyphenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)sulfanylbenzoic acid

CAS RN

19862-91-0
Record name 2-(4-methoxyphenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

First, 2-(4-methoxyphenylthio)benzoic acid was prepared. A stirred mixture of thiosalicylic acid (10.0 g, 65 mmol), 4-iodoanisole (15.18 g, 65 mmol), potassium carbonate (19.72 g, 143 mmol), copper powder (0.82 g, 13 mmol), and N-methylpyrrolidinone (100 mL) was deaerated by sparging with nitrogen for 10 min, heated at 165° C. for 18 h, and then cooled to ambient. The reaction mixture was poured onto a mixture of 500 g of ice plus 40 mL or concentrated HCl. The resulting precipitate was collected, washed with water, and dried. The product was purified by recrystallization from a mixture of water, ethanol, and tetrahydrofuran. A white powder was obtained, mass: 12.06 g (71% of theory).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.18 g
Type
reactant
Reaction Step One
Quantity
19.72 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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